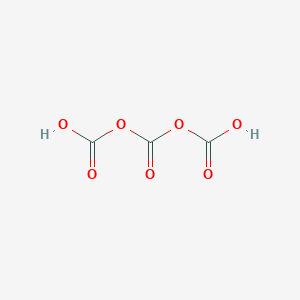

Tricarbonic acid

Descripción

Structure

3D Structure

Propiedades

Número CAS |

177962-74-2 |

|---|---|

Fórmula molecular |

C3H2O7 |

Peso molecular |

150.04 g/mol |

Nombre IUPAC |

dicarboxy carbonate |

InChI |

InChI=1S/C3H2O7/c4-1(5)9-3(8)10-2(6)7/h(H,4,5)(H,6,7) |

Clave InChI |

SYHPANJAVIEQQL-UHFFFAOYSA-N |

SMILES canónico |

C(=O)(O)OC(=O)OC(=O)O |

Origen del producto |

United States |

The Tricarboxylic Acid Tca Cycle: Fundamental Biochemical Mechanisms

Core Chemical Transformations and Reaction Stoichiometry within the Oxidative Cycle

The TCA cycle is initiated by the condensation of a two-carbon acetyl group from acetyl-CoA with a four-carbon molecule, oxaloacetate, to form the six-carbon tricarboxylic acid, citrate (B86180). britannica.comnih.govlibretexts.org Through a series of subsequent reactions, this citrate molecule is systematically oxidized. This process involves the release of two carbon atoms as carbon dioxide (CO₂) and the regeneration of the initial oxaloacetate molecule, allowing the cycle to continue. britannica.cominflibnet.ac.in

For each turn of the cycle, one molecule of acetyl-CoA is consumed. The net result is the production of three molecules of NADH, one molecule of FADH₂, and one molecule of GTP (or ATP) through substrate-level phosphorylation. wikipedia.orgdroracle.ai The two carbon atoms that enter the cycle from acetyl-CoA are not the same two carbons released as CO₂ in that same turn; these carbons are released in subsequent turns of the cycle. inflibnet.ac.in

Acetyl-CoA + 3 NAD⁺ + FAD + GDP + Pᵢ + 2 H₂O → 2 CO₂ + 3 NADH + 3 H⁺ + FADH₂ + GTP + CoA-SH

The following table details the sequential reactions, the catalyzing enzymes, and the standard free energy change (ΔG°') for each step.

| Step | Substrate | Product | Enzyme | Reaction Type | ΔG°' (kJ/mol) |

| 1 | Acetyl-CoA + Oxaloacetate | Citrate + CoA-SH | Citrate Synthase | Condensation | -32.2 |

| 2 | Citrate | cis-Aconitate + H₂O | Aconitase | Dehydration | +13.3 |

| cis-Aconitate + H₂O | Isocitrate | Aconitase | Hydration | ||

| 3 | Isocitrate + NAD⁺ | α-Ketoglutarate + NADH + CO₂ | Isocitrate Dehydrogenase | Oxidative Decarboxylation | -20.9 |

| 4 | α-Ketoglutarate + NAD⁺ + CoA-SH | Succinyl-CoA + NADH + CO₂ | α-Ketoglutarate Dehydrogenase Complex | Oxidative Decarboxylation | -33.5 |

| 5 | Succinyl-CoA + GDP + Pᵢ | Succinate (B1194679) + GTP + CoA-SH | Succinyl-CoA Synthetase | Substrate-Level Phosphorylation | -2.9 |

| 6 | Succinate + FAD | Fumarate (B1241708) + FADH₂ | Succinate Dehydrogenase | Dehydrogenation | 0 |

| 7 | Fumarate + H₂O | L-Malate | Fumarase | Hydration | -3.8 |

| 8 | L-Malate + NAD⁺ | Oxaloacetate + NADH | Malate (B86768) Dehydrogenase | Dehydrogenation | +29.7 |

Note: The free energy values can vary slightly depending on the source and cellular conditions. The conversion of citrate to isocitrate is shown as a two-step process via cis-aconitate, which remains bound to the enzyme.

Enzymatic Catalysis and Mechanistic Investigations of Key Steps

The efficiency and specificity of the TCA cycle are governed by a series of complex enzymes. Three reactions, catalyzed by citrate synthase, isocitrate dehydrogenase, and the α-ketoglutarate dehydrogenase complex, are highly exergonic and essentially irreversible under physiological conditions, serving as the primary points of regulation for the cycle. inflibnet.ac.in

Citrate synthase catalyzes the first and rate-limiting step of the TCA cycle: the Claisen condensation of acetyl-CoA and oxaloacetate to form citrate. annualreviews.orgcreative-proteomics.com This enzyme is highly specific for its substrates. annualreviews.orgcreative-enzymes.com The reaction mechanism proceeds via an ordered sequential model, where oxaloacetate must bind first. libretexts.organnualreviews.org This binding induces a significant conformational change in the enzyme, creating a binding site for acetyl-CoA. libretexts.org

The catalytic process can be conceptually divided into three main stages: annualreviews.orgcreative-enzymes.com

Enolization: A catalytic base in the active site, specifically the side chain of Asp-375, abstracts a proton from the methyl group of acetyl-CoA. This forms a neutral enol intermediate, stabilized by a hydrogen bond from a histidine residue (His-274). nih.gov

Condensation: The enol of acetyl-CoA attacks the si-face of the keto-carbonyl carbon of oxaloacetate. annualreviews.orgcreative-enzymes.com This nucleophilic attack results in the formation of a citryl-CoA intermediate. annualreviews.org The stereospecificity of this attack ensures the formation of the (S)-citrate isomer when unlabeled substrates are used. nih.govpearson.com

Hydrolysis: The thioester bond of citryl-CoA is hydrolyzed, releasing coenzyme A and citrate. This step is highly exergonic and drives the entire reaction forward. annualreviews.org

This mechanism involves concerted general acid-base catalysis, which accounts for the reaction's energetics and the observed inversion of stereochemistry at the attacking carbon atom. nih.gov

Aconitase catalyzes the reversible isomerization of citrate to isocitrate. wikidoc.orgnih.gov This is a stereo-specific reaction that proceeds via a cis-aconitate intermediate, which remains bound to the enzyme's active site. wikidoc.orgacs.org The reaction is a dehydration followed by a hydration. wikidoc.org

Aconitase is a unique enzyme because its catalytic activity depends on a non-redox reaction involving an iron-sulfur ([4Fe-4S]) cluster. wikidoc.orgacs.org In its active form, the cluster contains four iron atoms and four inorganic sulfur atoms. nih.gov Three of the iron atoms are coordinated by cysteine residues of the protein, while the fourth iron atom (Feα) is labile and not coordinated by an amino acid. wikidoc.orgacs.org This Feα atom is crucial for catalysis; it binds directly to both a water molecule and the carboxyl and hydroxyl groups of citrate. nih.gov

The mechanism involves the Feα atom acting as a Lewis acid, accepting an electron pair from the hydroxyl group of citrate. nih.gov A nearby basic residue (e.g., a serine) assists in abstracting the pro-R proton from the adjacent carbon, leading to the elimination of a water molecule and the formation of the double-bonded cis-aconitate intermediate. wikidoc.org The subsequent rehydration is stereo-specific, adding the water molecule back in a different orientation to form isocitrate. wikidoc.org This process repositions the hydroxyl group, making it susceptible to the subsequent oxidative decarboxylation. The iron-sulfur cluster is highly sensitive to oxidation by reactive oxygen species, which can lead to the loss of the labile iron atom and enzyme inactivation. acs.orgnih.gov

Isocitrate dehydrogenase (IDH) catalyzes the third step of the cycle, the irreversible oxidative decarboxylation of isocitrate to α-ketoglutarate (also known as 2-oxoglutarate). wikipedia.orguca.edu This reaction is a key regulatory point and is one of the cycle's two CO₂-producing steps. nih.govuca.edu In humans, there are three isoforms of IDH, but it is the mitochondrial IDH3 that functions in the TCA cycle. wikipedia.orgnih.gov

The mechanism occurs in two distinct stages while the substrate is bound to the enzyme: wikipedia.org

Oxidation: Isocitrate is first oxidized to oxalosuccinate. In this step, the secondary alcohol group of isocitrate is dehydrogenated to a ketone. The hydride ion is transferred to the enzyme's cofactor, NAD⁺, reducing it to NADH. wikipedia.org The resulting oxalosuccinate is a transient, unstable β-ketoacid that remains bound to the enzyme. uca.edu

Decarboxylation: The oxalosuccinate intermediate is then decarboxylated. The presence of a divalent cation, typically Mn²⁺ or Mg²⁺, in the active site helps to stabilize the negative charges that develop. wikipedia.orgproteopedia.org The carboxyl group beta to the ketone is released as CO₂, leading to the formation of an enolate intermediate, which is then protonated to yield the final product, α-ketoglutarate. wikipedia.org

The conversion of α-ketoglutarate to succinyl-CoA is catalyzed by the α-ketoglutarate dehydrogenase complex (KGDHC). creative-proteomics.comfiveable.me This large, multi-enzyme complex is structurally and mechanistically analogous to the pyruvate (B1213749) dehydrogenase complex. wikipedia.org It catalyzes the second oxidative decarboxylation of the cycle, releasing the second molecule of CO₂ and producing the second molecule of NADH. libretexts.orgfiveable.me

The complex consists of multiple copies of three distinct enzymes:

E1 (Oxoglutarate dehydrogenase): Binds α-ketoglutarate and catalyzes its decarboxylation. wikipedia.org

E2 (Dihydrolipoyl succinyltransferase): Catalyzes the transfer of the resulting succinyl group. wikipedia.orgebi.ac.uk

E3 (Dihydrolipoyl dehydrogenase): Regenerates the oxidized form of the lipoamide (B1675559) cofactor. wikipedia.org

The catalytic cycle proceeds as follows: wikipedia.orgnih.gov

The E1 subunit, with its bound TPP cofactor, decarboxylates α-ketoglutarate.

The resulting hydroxybutyl group is transferred to the oxidized lipoamide arm of the E2 subunit, forming a high-energy thioester bond (S-succinyldihydrolipoyl moiety) and regenerating the TPP cofactor.

The E2 subunit then catalyzes the transfer of the succinyl group from the lipoamide to coenzyme A, forming succinyl-CoA and leaving a reduced lipoamide arm. ebi.ac.uk

The E3 subunit re-oxidizes the reduced lipoamide by transferring electrons to its bound FAD cofactor, forming FADH₂.

Finally, the FADH₂ on the E3 subunit transfers a hydride ion to NAD⁺, forming NADH and regenerating the oxidized FAD cofactor, preparing the complex for another catalytic cycle.

Succinyl-CoA synthetase (also called succinate thiokinase) catalyzes the conversion of succinyl-CoA to succinate. caymanchem.comsigmaaldrich.com This is the only step in the TCA cycle where energy is conserved via substrate-level phosphorylation. fiveable.mefirsthope.co.in The reaction couples the cleavage of the high-energy thioester bond of succinyl-CoA (which has a ΔG°' of approximately -33.5 kJ/mol) to the synthesis of a high-energy nucleoside triphosphate, either GTP or ATP. inflibnet.ac.infiveable.me

The mechanism involves several steps:

An inorganic phosphate (B84403) (Pᵢ) displaces coenzyme A from succinyl-CoA, forming a high-energy intermediate, succinyl phosphate, while the substrate remains bound to the enzyme.

A histidine residue in the active site of the enzyme then takes the phosphate group from succinyl phosphate, releasing succinate and forming a high-energy phosphohistidine (B1677714) intermediate.

Finally, the phosphate group is transferred from the phosphohistidine to a bound GDP (or ADP), forming GTP (or ATP) and regenerating the enzyme's active site.

In mammals, two isozymes exist: one specific for GDP, which is prevalent in tissues like the liver that perform significant anabolic reactions, and one specific for ADP, found in tissues with high energy demands like heart and skeletal muscle. quora.com The GTP formed can be readily converted to ATP by the enzyme nucleoside-diphosphate kinase (GTP + ADP ↔ GDP + ATP), an equilibrium reaction with a free energy change near zero. wikipedia.orgquora.com

Fumarase: Hydration and Dehydration Reactions

Fumarase, also known as fumarate hydratase, is the enzyme responsible for the reversible hydration of fumarate to L-malate. nih.govebi.ac.uk This stereospecific reaction is a crucial step in the TCA cycle, ensuring the correct isomer of malate is formed for the subsequent reaction. ebi.ac.uk There are two main classes of fumarases: Class I, which are iron-sulfur cluster-dependent, and Class II, which are iron-independent. ebi.ac.uk The mitochondrial and cytosolic fumarases in eukaryotes are typically Class II enzymes. ebi.ac.uk

The catalytic mechanism of Class II fumarase involves a general acid-base catalysis. ebi.ac.uk In the hydration reaction (fumarate to L-malate), a hydroxide (B78521) ion, activated by a histidine residue at the active site, attacks one of the carbon atoms of the fumarate double bond, forming a carbanion intermediate. ebi.ac.ukacs.org This intermediate is stabilized by other residues in the active site. A nearby serine residue then donates a proton to the other carbon of the former double bond, resulting in the formation of L-malate. ebi.ac.uk

The reverse reaction, the dehydration of L-malate to fumarate, proceeds through the opposite steps. The histidine residue acts as a general acid, protonating the hydroxyl group of L-malate, while another basic residue abstracts a proton from the adjacent carbon, leading to the elimination of a water molecule and the formation of the double bond in fumarate. ebi.ac.uknih.gov The enzyme exhibits a high degree of catalytic efficiency, significantly accelerating the rate of this reversible reaction. acs.org

Malate Dehydrogenase: Oxidative Conversion and Stereospecificity

Malate dehydrogenase (MDH) catalyzes the final reaction of the TCA cycle, the reversible oxidation of L-malate to oxaloacetate, coupled with the reduction of NAD+ to NADH. nih.govnih.gov This reaction regenerates the oxaloacetate necessary to accept another molecule of acetyl-CoA and initiate another round of the cycle. wikipedia.org Eukaryotic cells possess both mitochondrial and cytosolic isoforms of MDH. nih.gov

The reaction catalyzed by MDH is a classic example of an alcohol dehydrogenase reaction. A key feature of this enzyme is its stereospecificity. MDH specifically utilizes the pro-R hydrogen from the C4 position of L-malate for transfer to the pro-R position of the nicotinamide (B372718) ring of NAD+. nih.govresearchgate.net The mechanism involves a histidine-aspartate pair in the active site. The histidine residue acts as a general base, abstracting a proton from the hydroxyl group of L-malate, which facilitates the transfer of a hydride ion from the C4 of malate to NAD+, forming NADH and the keto group of oxaloacetate. nih.gov

Interestingly, the standard Gibbs free energy change for the oxidation of malate to oxaloacetate is positive, meaning the reaction is thermodynamically unfavorable under standard conditions. nih.gov However, the reaction proceeds in the forward direction in the cell because the subsequent, highly exergonic reaction catalyzed by citrate synthase (the condensation of oxaloacetate and acetyl-CoA) rapidly consumes the oxaloacetate product, pulling the malate dehydrogenase reaction forward. libretexts.org

Intermediates of the TCA Cycle: Chemical Reactivity and Metabolic Branch Points

The intermediates of the TCA cycle are not only involved in the central energy-yielding pathway but also serve as crucial branch points for a variety of biosynthetic (anaplerotic) and degradative (cataplerotic) pathways. wikipedia.orgbritannica.com

Chemical Fates of Citrate, Isocitrate, and α-Ketoglutarate

Citrate , the first intermediate of the cycle, can be transported out of the mitochondria into the cytosol. frontiersin.org In the cytosol, it is cleaved by ATP citrate lyase to yield acetyl-CoA and oxaloacetate. frontiersin.org This cytosolic acetyl-CoA is the primary building block for the synthesis of fatty acids and cholesterol. wikipedia.orgfrontiersin.org

Isocitrate , the isomer of citrate, is a key regulatory point. libretexts.org In some organisms, particularly plants and bacteria, isocitrate can be diverted from the TCA cycle into the glyoxylate (B1226380) cycle via the enzyme isocitrate lyase. libretexts.org This bypass allows these organisms to synthesize carbohydrates from fats.

α-Ketoglutarate is a five-carbon dicarboxylic acid that serves as a critical link between carbon and nitrogen metabolism. wikipedia.org It can be reductively aminated to form the amino acid glutamate (B1630785), a key donor of amino groups in the synthesis of other amino acids and nucleotides. libretexts.orgwikipedia.org Conversely, the breakdown of several amino acids produces α-ketoglutarate, which can then enter the TCA cycle. wikipedia.org It is also a precursor for the synthesis of the neurotransmitter gamma-aminobutyric acid (GABA). wikipedia.org

Succinate and Fumarate: Roles in Subsequent Electron Transfer Processes

As previously discussed, succinate is oxidized to fumarate by succinate dehydrogenase (Complex II). ontosight.ailibretexts.org This reaction directly links the TCA cycle to the electron transport chain by feeding electrons (via FADH2) into the oxidative phosphorylation pathway. ontosight.aimdpi.com The electrons from the oxidation of succinate contribute to the generation of the proton gradient across the inner mitochondrial membrane, which drives ATP synthesis. nih.gov

In some anaerobic organisms, the reverse reaction, the reduction of fumarate to succinate, is catalyzed by fumarate reductase and serves as a terminal electron sink in anaerobic respiration. ebi.ac.ukasm.org

Oxaloacetate: Regeneration and Anaplerotic Entry Points

Oxaloacetate is the final intermediate of the TCA cycle, regenerated in the last step and ready to combine with acetyl-CoA to begin the cycle anew. wikipedia.org Its concentration is a key determinant of the rate of the TCA cycle.

Oxaloacetate is also a major hub for anaplerotic ("filling up") reactions, which replenish TCA cycle intermediates that have been withdrawn for biosynthesis. britannica.comvedantu.com The most significant anaplerotic reaction in many organisms is the carboxylation of pyruvate, catalyzed by pyruvate carboxylase, to form oxaloacetate. vedantu.comgeeksforgeeks.org This reaction is particularly important when intermediates are being heavily used for processes like gluconeogenesis (the synthesis of glucose), for which oxaloacetate is a direct precursor. wikipedia.org Other anaplerotic pathways include the carboxylation of phosphoenolpyruvate (B93156) (PEP) to oxaloacetate and the breakdown of certain amino acids, such as aspartate, which can be transaminated to form oxaloacetate. libretexts.orggeeksforgeeks.org

Interactive Data Table: Key Enzymes of the TCA Cycle

| Enzyme | Substrate(s) | Product(s) | Cofactor(s) | Key Function |

| Succinate Dehydrogenase | Succinate, FAD | Fumarate, FADH2 | FAD, Fe-S clusters | Oxidation of succinate; direct link to electron transport chain |

| Fumarase | Fumarate, H2O | L-Malate | None | Reversible hydration of fumarate |

| Malate Dehydrogenase | L-Malate, NAD+ | Oxaloacetate, NADH, H+ | NAD+ | Oxidation of L-malate to regenerate oxaloacetate |

Interactive Data Table: Key Intermediates of the TCA Cycle and their Fates

| Intermediate | Precursor for | Metabolic Fate |

| Citrate | Fatty acids, Cholesterol | Transported to cytosol and cleaved to acetyl-CoA and oxaloacetate |

| Isocitrate | Glutamate (indirectly) | Enters glyoxylate cycle in some organisms |

| α-Ketoglutarate | Glutamate, other amino acids, purines, GABA | Reductive amination to glutamate; entry point for amino acid catabolism |

| Succinate | Porphyrins (via succinyl-CoA) | Oxidation to fumarate, feeding electrons into the electron transport chain |

| Fumarate | Aspartate, other amino acids, pyrimidines (via oxaloacetate) | Hydration to L-malate |

| Oxaloacetate | Glucose (gluconeogenesis), Aspartate, other amino acids | Condensation with acetyl-CoA to start the TCA cycle; precursor for biosynthesis |

Allosteric Regulation and Kinetic Control of TCA Cycle Enzymes

The metabolic flux through the TCA cycle is meticulously controlled to meet the cell's fluctuating energy demands and biosynthetic requirements. creative-proteomics.comnews-medical.net This regulation is achieved primarily through the availability of substrates, product inhibition, and allosteric feedback inhibition of key enzymes. news-medical.net Three enzymes are critical control points in the cycle: citrate synthase, isocitrate dehydrogenase, and α-ketoglutarate dehydrogenase. nih.govnews-medical.net

The activity of these enzymes is modulated by effectors that signal the energy status of the cell. High levels of ATP and NADH, indicators of an energy-replete state, act as allosteric inhibitors. wikipedia.orgpressbooks.pub Conversely, ADP and NAD+, which signify a need for energy, often act as activators. pressbooks.pub

Pyruvate Dehydrogenase Complex (PDC): While not technically part of the cycle, the PDC, which converts pyruvate to acetyl-CoA, is a critical regulatory point. news-medical.net It is allosterically inhibited by its products, acetyl-CoA and NADH, as well as by ATP. news-medical.netwikipedia.org

Citrate Synthase: This enzyme catalyzes the first, committing step of the cycle. longdom.orgcreative-proteomics.com It is subject to feedback inhibition by high concentrations of ATP, NADH, succinyl-CoA, and its own product, citrate. creative-proteomics.comnews-medical.net Citrate's inhibition of phosphofructokinase, a key glycolytic enzyme, further coordinates the rates of glycolysis and the TCA cycle. wikipedia.org

Isocitrate Dehydrogenase: This is often considered the primary rate-limiting step. nih.gov The enzyme is allosterically activated by ADP, which signals low energy levels, and is strongly inhibited by ATP and NADH. creative-proteomics.comnews-medical.net Calcium ions (Ca²⁺) also serve as an important activator, particularly in muscle cells, linking increased metabolic demand to cycle activity. news-medical.net

α-Ketoglutarate Dehydrogenase: This complex is inhibited by its products, succinyl-CoA and NADH, as well as by high levels of ATP. creative-proteomics.comwikipedia.org

This intricate network of allosteric control ensures that the rate of the TCA cycle is finely tuned to the cell's immediate metabolic needs, preventing the wasteful oxidation of fuel when energy is abundant and rapidly increasing flux when energy is required. creative-proteomics.com

| Enzyme | Function | Allosteric Inhibitors | Allosteric Activators |

| Pyruvate Dehydrogenase | Converts pyruvate to acetyl-CoA | ATP, NADH, Acetyl-CoA news-medical.net | ADP news-medical.net |

| Citrate Synthase | Condenses acetyl-CoA and oxaloacetate to form citrate | ATP, NADH, Succinyl-CoA, Citrate creative-proteomics.comnews-medical.net | ADP news-medical.net |

| Isocitrate Dehydrogenase | Converts isocitrate to α-ketoglutarate | ATP, NADH creative-proteomics.comnews-medical.net | ADP, Ca²⁺ creative-proteomics.comnews-medical.net |

| α-Ketoglutarate Dehydrogenase | Converts α-ketoglutarate to succinyl-CoA | NADH, Succinyl-CoA wikipedia.orgpressbooks.pub | Ca²⁺ news-medical.net |

Interconnections with Other Metabolic Pathways: Chemical Precursor Synthesis

The TCA cycle is not a closed loop solely dedicated to oxidation; it is a central metabolic trafficking hub. creative-proteomics.com Intermediates can be withdrawn from the cycle in a process called cataplerosis to serve as building blocks for a wide array of macromolecules. nih.govannualreviews.org This anabolic function is as vital as its catabolic role.

The carbon skeletons of several non-essential amino acids are derived directly from TCA cycle intermediates. wikipedia.org This process typically involves transamination reactions, where an amino group is transferred to the keto-acid from the cycle.

α-Ketoglutarate: This intermediate is a direct precursor to the glutamate family of amino acids. Through transamination, α-ketoglutarate is converted to glutamate. researchgate.net Glutamate can then be used to synthesize glutamine, proline, and arginine. researchgate.net This connection makes α-ketoglutarate a critical link between carbon and nitrogen metabolism. nih.gov

Oxaloacetate: This intermediate is the precursor for the aspartate family of amino acids. Transamination of oxaloacetate yields aspartate, which can then be converted into asparagine, methionine, threonine, and lysine. researchgate.netresearchgate.net

The TCA cycle provides essential precursors for the synthesis of both lipids (fats) and the building blocks of genetic material.

Lipid Synthesis: The synthesis of fatty acids occurs in the cytosol, but the mitochondrial membrane is impermeable to its primary building block, acetyl-CoA. nih.gov To overcome this, citrate is exported from the mitochondrial matrix to the cytosol via the citrate-malate shuttle. nih.gov In the cytosol, the enzyme ATP-citrate lyase cleaves citrate back into acetyl-CoA and oxaloacetate. nih.gov This cytosolic acetyl-CoA is then used for the synthesis of fatty acids and cholesterol. wikipedia.org

Nucleic Acid Synthesis: The precursors for pyrimidine (B1678525) and purine (B94841) nucleotides, the building blocks of DNA and RNA, are derived from TCA cycle intermediates. Aspartate, synthesized from oxaloacetate, is a key component in the synthesis of the pyrimidine ring. longdom.org Similarly, the carbon skeleton of α-ketoglutarate, via glutamate, contributes to purine synthesis. nih.gov

| TCA Intermediate | Biosynthetic Pathway Supplied | Resulting Molecules |

| Citrate (exported) | Fatty Acid & Cholesterol Synthesis | Fatty Acids, Steroids nih.govwikipedia.org |

| α-Ketoglutarate | Amino Acid & Nucleotide Synthesis | Glutamate, Glutamine, Proline, Purines nih.govresearchgate.net |

| Succinyl-CoA | Porphyrin Synthesis | Heme, Chlorophyll teachmephysiology.com |

| Oxaloacetate | Amino Acid & Nucleotide Synthesis | Aspartate, Asparagine, Pyrimidines nih.govresearchgate.net |

Evolutionary Origins and Diversification of Tricarboxylic Acid Cycle Variants

The TCA cycle, as it exists in most modern aerobic organisms, is believed to be a composite pathway that evolved over time by combining pre-existing, simpler metabolic routes. oup.comnews-medical.net Its evolutionary history is thought to have begun in an anaerobic world, with fragments of the cycle operating to fulfill biosynthetic needs rather than for complete oxidation. oup.com

Before the emergence of the complete, cyclic TCA pathway, primitive anaerobic organisms likely utilized linear or branched versions. oup.comnews-medical.net It is hypothesized that two separate pathways existed initially: an oxidative branch from oxaloacetate to α-ketoglutarate to produce biosynthetic precursors, and a reductive branch running from oxaloacetate to succinyl-CoA to reoxidize reducing equivalents generated during glycolysis. oup.com

These early pathways may not have been entirely enzymatic. Some models suggest that certain reactions of the cycle could occur non-enzymatically in the presence of metal catalysts like iron, under the conditions of the prebiotic Earth. nih.govwikipedia.org The evolution of enzymes would have greatly increased the efficiency and specificity of these reactions. The linking of the oxidative and reductive branches, possibly through the evolution of enzymes like α-ketoglutarate dehydrogenase, would have completed the cycle, providing a much more efficient means of energy generation once oxygen became available in the atmosphere. oup.com

The reductive tricarboxylic acid (rTCA) cycle, or reverse Krebs cycle, is a carbon fixation pathway that essentially runs the oxidative TCA cycle in reverse. nih.govwikipedia.org Instead of oxidizing acetyl-CoA to produce CO₂, the rTCA cycle consumes CO₂ and energy to produce acetyl-CoA and other organic molecules. nih.gov This pathway is used by some anaerobic or microaerophilic bacteria and archaea. wikipedia.orglibretexts.org

The rTCA cycle is considered a strong candidate for one of the earliest forms of metabolism on Earth. nih.govnih.gov It provides a mechanism for synthesizing the five universal precursors of biosynthesis from simple inorganic molecules (CO₂ and water), a necessary step for the origin of life. nih.gov

Key mechanistic differences distinguish the rTCA cycle from the oxidative TCA cycle, primarily in the steps that are essentially irreversible in the oxidative direction:

Citrate Cleavage: Instead of citrate synthase, the rTCA cycle uses ATP-citrate lyase to cleave citrate into acetyl-CoA and oxaloacetate, a reaction that requires ATP. wikipedia.orglibretexts.org

Reductive Carboxylation: The oxidative decarboxylation steps are replaced by reductive carboxylation reactions. For instance, α-ketoglutarate synthase and pyruvate synthase , which use potent reducing agents like ferredoxin, catalyze the fixation of CO₂ into succinyl-CoA and acetyl-CoA, respectively. wikipedia.org

Fumarate Reduction: Succinate dehydrogenase is replaced by fumarate reductase , which catalyzes the reduction of fumarate to succinate. wikipedia.org

The rTCA cycle's ability to produce organic molecules from inorganic carbon makes it a compelling model for primordial carbon fixation, potentially operating in early life forms in environments like deep-sea hydrothermal vents. nih.govnih.gov

Phylogenetic Analysis of TCA Cycle Enzyme Evolution

The tricarboxylic acid (TCA) cycle is a central hub of cellular metabolism, and its evolutionary history provides insights into the development of complex life. Phylogenetic analyses of the eight enzymes constituting the cycle reveal a chimeric origin, with contributions from both ancient archaeal and bacterial lineages. biorxiv.orgnih.gov In eukaryotes, most TCA cycle enzymes are encoded by nuclear genes, yet evidence strongly suggests that many of these genes were acquired from the mitochondrial genome during evolution, a process stemming from an endosymbiotic event where an alphaproteobacterium was engulfed by a host cell. nih.govresearchgate.netnews-medical.net

Initial research indicates that prior to this symbiosis, the TCA cycle likely did not exist as a complete, cyclic pathway. Instead, its enzymatic steps may have operated in a linear or isolated fashion within both the host and the alphaproteobacterial precursor. nih.govnih.govresearchgate.net The subsequent integration and co-evolution of these disparate steps into a unified cycle was a pivotal moment in metabolic evolution. The existence of different isoforms of TCA cycle enzymes in various cellular compartments (e.g., mitochondria and cytosol) is thought to be the result of gene duplication events or gene transfers from the mitochondrial to the nuclear genome that did not include proper mitochondrial targeting signals. nih.govresearchgate.net

Horizontal gene transfer (HGT) has also played a significant role in the evolution of these enzymes. For instance, phylogenetic studies of succinyl-CoA synthetase (SCS) suggest that the cyanobacterial/melainabacterial clade acquired its SCS from a group of thermophilic Archaea through HGT. biorxiv.org Similarly, the enzymes responsible for the reductive TCA cycle (rTCA), a carbon fixation pathway, show evidence of lateral transfer events, complicating efforts to trace a linear evolutionary path and determine the metabolic capabilities of the last universal common ancestor (LUCA). biorxiv.orguv.es These findings underscore that the TCA cycle's evolution was not a simple linear progression but a dynamic process involving gene fusion, duplication, and extensive horizontal transfer between different domains of life. biorxiv.orguv.es

Computational Modeling and Flux Analysis of the TCA Cycle

Computational modeling has become an indispensable tool for dissecting the complex dynamics of the TCA cycle. brookes.ac.ukplos.org These models, which integrate vast amounts of experimental data, allow for a quantitative understanding of how metabolic fluxes are distributed and regulated within the central carbon metabolism. brookes.ac.ukresearchgate.net Flux analysis, particularly metabolic flux analysis (MFA), is an analytical method used to determine the rates (fluxes) of metabolic reactions throughout a network. creative-proteomics.com By applying stoichiometric constraints and experimental measurements, MFA can reveal the relative contributions of different pathways to cellular metabolism. creative-proteomics.comoup.com

These computational approaches range from constraint-based models, which define a solution space of possible flux distributions, to detailed kinetic models that simulate the dynamic behavior of metabolites over time. plos.orgresearchgate.net Such models are crucial for understanding how the TCA cycle responds to various perturbations, such as changes in nutrient availability or genetic modifications. brookes.ac.ukfrontiersin.org They provide a systems-level view that goes beyond the individual components to explain the emergent properties of the network. plos.orgoup.com

Quantitative Flux Estimation using Isotopic Tracing Techniques (e.g., 13C NMR)

A cornerstone of metabolic flux analysis is the use of stable isotope tracers, most commonly carbon-13 (¹³C). physiology.orgportlandpress.com In this technique, cells or tissues are supplied with a substrate, such as glucose or glutamine, that has been enriched with ¹³C at specific atomic positions. portlandpress.comd-nb.info As these labeled substrates are metabolized, the ¹³C atoms are incorporated into the intermediates of the TCA cycle and connected pathways. annualreviews.org

Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are then used to measure the specific patterns of ¹³C labeling (isotopomers) in these metabolites. creative-proteomics.comportlandpress.com ¹³C NMR is particularly powerful because it can provide positional information about the labeled carbons within a molecule, which is critical for resolving complex pathway dynamics. rsc.orgacs.org For example, by analyzing the ¹³C isotopomer distribution in glutamate, which is in equilibrium with the TCA cycle intermediate α-ketoglutarate, researchers can quantify the rate of the TCA cycle, the contributions of various anaplerotic pathways, and the exchange rates between metabolic compartments. physiology.orgnih.gov

This quantitative data is then fitted to a computational model of the TCA cycle to estimate the intracellular fluxes. researchgate.netnih.gov ¹³C-Metabolic Flux Analysis (¹³C-MFA) has become the gold standard for this purpose, providing precise quantification of metabolic pathway rates. portlandpress.comresearchgate.net The precision of these flux estimations can be significantly improved by using multiple parallel labeling experiments with different ¹³C tracers. d-nb.infofrontiersin.org

Table 1: Example Flux Data from ¹³C-MFA in Escherichia coli This table presents example data on how the presence of an inhibitor (phenol) can alter metabolic fluxes in the central carbon metabolism of E. coli, as determined by ¹³C-MFA. Fluxes are shown as a percentage of the glucose uptake rate.

| Metabolic Flux | Control (0% Phenol) | 0.1% Phenol | 0.15% Phenol |

| Glycolysis | |||

| Glucose Uptake | 100 | 100 | 100 |

| Pentose Phosphate Pathway | |||

| G6P to PPP | 30% | 28% | 27% |

| TCA Cycle | |||

| Citrate Synthase | 60% | 45% | 40% |

| Anaplerosis/Cataplerosis | |||

| Pyruvate to Acetyl-CoA | 95% | 85% | 80% |

| Acetyl-CoA to Acetate | 5% | 20% | 25% |

This is representative data based on findings reported in scientific literature. frontiersin.org Actual values can vary based on specific experimental conditions.

Dynamic Simulations of Metabolic Networks and Regulatory Nodes

While steady-state flux analysis provides a snapshot of metabolic activity, dynamic simulations aim to capture the time-dependent behavior of metabolic networks. researchgate.netnih.gov These models use systems of ordinary differential equations (ODEs) or stochastic algorithms to describe how metabolite concentrations and reaction rates change over time in response to perturbations. researchgate.netbiorxiv.org By incorporating enzyme kinetics, allosteric regulation, and gene expression data, these simulations offer a more realistic representation of cellular processes. brookes.ac.uknih.gov

Characterization of Carbon Transitions and Exchange Fluxes

Tracking the journey of individual carbon atoms as they transition through the TCA cycle is fundamental to understanding its function. annualreviews.orgresearchgate.net When a ¹³C-labeled substrate like acetyl-CoA enters the cycle, its carbon atoms are incorporated into citrate. lumenlearning.com In subsequent reactions, two carbons are released as carbon dioxide (CO₂). wikipedia.org Importantly, the carbons lost in the first turn of the cycle are not the ones that just entered from acetyl-CoA; they originate from the oxaloacetate molecule that condensed with it. annualreviews.orgwikipedia.org Mathematical models are essential to rigorously describe these complex carbon transitions. annualreviews.orgresearchgate.net

A critical aspect of TCA cycle dynamics is the presence of exchange fluxes. These are bidirectional fluxes between TCA cycle intermediates and other metabolic pools, most notably amino acids like glutamate (exchanging with α-ketoglutarate) and aspartate (exchanging with oxaloacetate). oup.comresearchgate.net These exchange reactions, often catalyzed by transaminases, can be kinetically significant and must be accounted for in flux models. physiology.org Isotopic tracing allows for the quantification of these exchange fluxes, revealing the degree of metabolic crosstalk between the mitochondria and cytosol. oup.com Another important consideration is the symmetry of intermediates like succinate and fumarate, which results in the scrambling of carbon labels and must be incorporated into computational models for accurate flux determination. annualreviews.org

Table 2: Carbon Atom Transitions in the First Turn of the TCA Cycle This table illustrates the fate of carbon atoms from [2-¹³C]acetyl-CoA and oxaloacetate during one complete turn of the TCA cycle. The labeled carbon from acetyl-CoA is highlighted.

| TCA Cycle Intermediate | Carbon 1 | Carbon 2 | Carbon 3 | Carbon 4 | Carbon 5 | Carbon 6 |

| Oxaloacetate | C1 | C2 | C3 | C4 | ||

| Acetyl-CoA | C1' | ¹³C2' | ||||

| Citrate | C1 | C2 | C3 | C4 | C1' | ¹³C2' |

| α-Ketoglutarate | C2 | C3 | C4 | C1' | ¹³C2' | |

| CO₂ Released (IDH) | C1 | |||||

| Succinyl-CoA | C3 | C4 | C1' | ¹³C2' | ||

| CO₂ Released (KGDH) | C2 | |||||

| Succinate (Symmetrical) | C4/C3 | C3/C4 | ¹³C2' /C1' | C1'/¹³C2' | ||

| Fumarate (Symmetrical) | C4/C3 | C3/C4 | ¹³C2' /C1' | C1'/¹³C2' | ||

| Malate | C4/C3 | C3/C4 | ¹³C2' /C1' | C1'/¹³C2' | ||

| Regenerated Oxaloacetate | C4/C3 | C3/C4 | ¹³C2' /C1' | C1'/¹³C2' |

Based on established biochemical pathways. annualreviews.orgwikipedia.org The symmetry of succinate and fumarate means there is an equal probability for the labeled carbon to appear in either of two positions in the regenerated oxaloacetate.

Advanced Synthetic Methodologies for Specific Tricarboxylic Acid Compounds

Synthesis of Aromatic Tricarboxylic Acids (e.g., Benzene-1,3,5-Tricarboxylic Acid)

Benzene-1,3,5-tricarboxylic acid, also known as trimesic acid, is a prominent example of an aromatic tricarboxylic acid. Its synthesis is crucial for the development of metal-organic frameworks (MOFs) and other functional materials. rsc.orgresearchgate.net

Oxidative Routes and Catalytic Approaches

A primary method for synthesizing benzene-1,3,5-tricarboxylic acid involves the oxidation of mesitylene (B46885) (1,3,5-trimethylbenzene). This transformation can be achieved using strong oxidizing agents. Over-oxidation to trimesic acid can be a challenge, but recent advancements utilize co-catalysts like TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) to improve selectivity, with yields reaching 58–63%. Microwave irradiation in solvent-free conditions has also been shown to drastically reduce reaction times.

Another significant oxidative pathway is the liquid-phase oxidation of 1,3,5-tri-isopropylbenzene using molecular oxygen. This reaction is effectively catalyzed by manganese compounds, such as manganese carboxylates, in the presence of a lower saturated aliphatic mono-carboxylic acid like acetic acid as a solvent. google.com The process is typically conducted at elevated temperatures (150 to 275 °C) and pressures to maintain the liquid phase. google.com

A mechanochemical, solvent-free method has also been developed, reacting trimesic acid with lanthanide carbonates to synthesize metal-organic frameworks. rsc.org

Multi-step Organic Syntheses and Regioselectivity

Multi-step syntheses are often necessary to achieve the desired regiochemistry for aromatic tricarboxylic acids, especially when dealing with substituted benzene (B151609) rings. The order of substituent introduction is critical. For instance, to synthesize a product with a meta-disubstituted pattern, a meta-directing group must be introduced first. libretexts.org

One strategy involves the functionalization of a pre-existing aromatic ring. For example, a series of Schiff base derivatives have been synthesized starting from benzene-1,3,5-tricarboxylic acid. researchgate.netresearchgate.net This involves methylating the carboxylic acid groups, followed by reaction with hydrazine (B178648) hydrate (B1144303) and then various aromatic aldehydes. researchgate.net

The synthesis of substituted benzene derivatives often relies on electrophilic aromatic substitution (EAS) reactions. youtube.com The choice of reaction sequence is paramount for controlling the final substitution pattern. For example, oxidizing an alkyl group to a carboxylic acid creates a meta-director, guiding subsequent substitutions to the meta position. youtube.com

Preparation of Aliphatic and Cyclic Tricarboxylic Acids (e.g., Pentane-1,3,5-Tricarboxylic Acid, Butane-1,2,4-Tricarboxylic Acid)

The synthesis of aliphatic and cyclic tricarboxylic acids involves a different set of chemical strategies, often building the carbon skeleton through condensation and addition reactions or functionalizing existing cyclic or olefinic structures.

Carbonyl Condensation and Addition Reactions

Carbonyl condensation reactions are fundamental in forming carbon-carbon bonds and are employed in the synthesis of various carboxylic acids. fiveable.me These reactions typically involve the reaction of two carbonyl compounds, one of which acts as a nucleophile after being converted to an enolate. openstax.org

A specific synthesis for Butane-1,2,4-tricarboxylic acid involves the reaction of diethyl acetosuccinate with acrylonitrile (B1666552) in the presence of a basic catalyst. acs.org The resulting adduct, l-cyano-3-acetyl-3,4-dicarboethoxybutane, is then hydrolyzed to yield butane-1,2,4-tricarboxylic acid. acs.org

The citric acid cycle in biological systems provides a natural example of a carbonyl condensation, where acetyl-CoA condenses with oxaloacetate in an aldol-type reaction. libretexts.orgopenstax.org

Olefin Functionalization and Ring-Opening Syntheses

The functionalization of olefins provides a powerful route to aliphatic carboxylic acids. This can involve the addition of functional groups across a double bond. nih.govrsc.org For instance, palladium-catalyzed C-H activation and olefination of free carboxylic acids can lead to the formation of new C-C bonds. nih.gov

Ring-opening reactions of cyclic compounds are another effective strategy. For example, Butane-1,2,4-tricarboxylic acid can be produced by the oxidation of hexahydro-p-hydroxybenzoic acid or its esters using strong oxidizing agents like nitric acid or potassium permanganate (B83412). google.comgoogle.com This reaction can be catalyzed by ammonium (B1175870) vanadate. google.com The intermediate in this transformation is 4-keto-hexahydrobenzoic acid. google.com

More recent methods have explored the ring-opening of cyclic ethers, such as epoxides and oxetanes, with carboxylic acids using N-halosuccinimides and triphenylphosphine (B44618) under blue light irradiation. acs.org Additionally, radical-mediated ring-opening processes, such as those involving a spin-center shift, have been utilized for the carbonylative ring expansion of cyclic carboxylic acids. chemrxiv.org

Synthesis of Heterocyclic Tricarboxylic Acids (e.g., Pyridine-2,4,6-Tricarboxylic Acid)

The synthesis of heterocyclic tricarboxylic acids, such as Pyridine-2,4,6-tricarboxylic acid (also known as collidinic acid), introduces the complexity of the heteroatom's influence on the ring's reactivity. wikipedia.org

A common and high-yield method for preparing Pyridine-2,4,6-tricarboxylic acid is the oxidation of 2,4,6-trimethylpyridine (B116444) (2,4,6-collidine) with an oxidizing agent like potassium permanganate in an alkaline solution. wikipedia.orgevitachem.comrsc.org Another approach involves refluxing pyridine (B92270) in an acidic medium with concentrated sulfuric acid. evitachem.com

The reactivity of Pyridine-2,4,6-tricarboxylic acid with metal salts can lead to different products depending on the reaction conditions. For instance, its reaction with a Zn(II) salt at room temperature in the presence of pyridine leads to the breakdown of the ligand to form coordination polymers with oxalate. nih.gov In the absence of pyridine, the ligand remains intact and can form metallomacrocycles. nih.gov This compound is a key building block in the synthesis of coordination polymers and metal-organic frameworks. evitachem.comrsc.orgrsc.org

Preparation of Phosphonate-Containing Tricarboxylic Acids (e.g., 2-Phosphonobutane-1,2,4-Tricarboxylic Acid)

The synthesis of 2-Phosphonobutane-1,2,4-Tricarboxylic Acid (PBTC), a prominent phosphonate-containing tricarboxylic acid, is well-established through several industrial processes. A prevalent method involves a multi-step reaction sequence beginning with the reaction of a dialkyl phosphite, such as dimethyl phosphite, with an ethene-1,2-dicarboxylic acid dialkyl ester, like dimethyl maleate (B1232345) or fumarate (B1241708). google.com This initial step, conducted in the presence of a basic catalyst, yields a phosphonosuccinic acid tetraalkyl ester. google.com

Following this, the phosphonosuccinic acid ester undergoes a Michael addition reaction with an acrylic acid alkyl ester, for example, methyl acrylate, again in the presence of an alkaline catalyst like sodium methylate. google.comgoogle.com This forms the pentamethyl ester of 2-phosphonobutane-1,2,4-tricarboxylic acid. google.com The final step is the saponification or hydrolysis of this ester, typically using steam or hydrochloric acid, to yield the final PBTC product. google.comgoogle.com

Table 1: Synthesis Parameters for 2-Phosphonobutane-1,2,4-Tricarboxylic Acid (PBTC)

| Parameter | Method 1 | Method 2 |

| Primary Reactants | Distilled tetramethyl phosphonosuccinate, Methyl acrylate | Dimethyl maleate, Dimethyl phosphite, Methyl acrylate |

| Catalyst | Sodium methylate in methanol (B129727) | Basic catalyst (e.g., sodium methylate) |

| Key Intermediate | 2-Phosphonobutane-1,2,4-tricarboxylic acid pentamethyl ester | 2-Dimethylphosphono-1,2,4-tricarboxylic acid trimethyl butane |

| Hydrolysis/Saponification | Steam perfusion for 18 hours at ~120°C or reflux with 22% HCl for 96 hours. google.comgoogle.com | Acidolysis with hydrochloric acid in methanol, followed by water dilution and hydrolysis. google.com |

| Process Notes | Can be performed without intermediate distillation stages. google.com | Designed as a batch method with byproduct collection. google.com |

Asymmetric Synthesis and Enantioselective Routes for Chiral Tricarboxylic Acids (e.g., 2-Aminopropane-1,2,3-Tricarboxylic Acid)

The development of synthetic routes for chiral tricarboxylic acids is essential for accessing enantiomerically pure compounds for various scientific applications. For 2-Aminopropane-1,2,3-tricarboxylic acid, an amino analog of citric acid, specific asymmetric synthetic methods have been reported.

A different, convenient synthetic strategy has also been developed that performs the initial two stages in a one-pot procedure. researchgate.net This route begins with the cyclization of hippuric acid using dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.net The resulting intermediate is then treated with methyl bromoacetate (B1195939) to form an alkylated oxazolone (B7731731). researchgate.net Subsequent hydrolysis of this oxazolone with hydrochloric acid furnishes the HCl salt of 2-Aminopropane-1,2,3-tricarboxylic acid. researchgate.netthieme-connect.com This approach is noted for its facile nature. researchgate.net Further esterification with methanol in the presence of thionyl chloride can selectively produce its symmetrical diester. researchgate.net The development of such enantioselective routes is crucial, with various strategies employing chiral ligands and catalysts to control stereochemistry in the synthesis of complex chiral molecules. mdpi.comresearchgate.net

Table 2: Comparative Synthetic Routes for 2-Aminopropane-1,2,3-Tricarboxylic Acid

| Feature | Method 1 | Method 2 |

| Starting Material | Ethylglycinate. nih.gov | Hippuric acid. researchgate.net |

| Key Reagents/Steps | Four-step synthesis. nih.gov | One-pot cyclization (DCC) and alkylation (methyl bromoacetate), followed by HCl hydrolysis. researchgate.net |

| Key Intermediate | Not specified in abstract | Alkylated oxazolone. researchgate.net |

| Overall Yield | 63%. nih.gov | Not specified |

| Final Product Form | 2-Aminopropane-1,2,3-tricarboxylic acid. nih.gov | 2-Aminopropane-1,2,3-tricarboxylic acid hydrochloride salt. researchgate.net |

Spectroscopic and Advanced Structural Characterization of Tricarboxylic Acids

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

High-resolution NMR spectroscopy stands as a cornerstone in the structural analysis of tricarboxylic acids, providing unparalleled insights into their atomic-level connectivity and spatial arrangement. nih.gov

Multi-Dimensional NMR Techniques (e.g., 2D-NMR for connectivity)

Multi-dimensional NMR techniques, such as 2D-NMR, are indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals and establishing connectivity within tricarboxylic acid molecules. nih.gov Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful. HSQC correlates the chemical shifts of directly bonded ¹H and ¹³C atoms, while HMBC reveals longer-range couplings (2-3 bonds), which is crucial for identifying the carbon backbone and the positions of the carboxyl groups. princeton.edu For instance, in the analysis of humic substances containing tricarboxylic acid moieties, HMBC has been instrumental in probing the structural environments of carboxyl groups, which lack directly attached protons. princeton.edu Similarly, 2D ¹H-¹H Total Correlation Spectroscopy (TOCSY) can be used to identify protons that are part of the same spin system, further aiding in the assignment of complex spectra. nih.govacs.org

Isotope Labeling Strategies in NMR Spectroscopy for Mechanistic Studies

Isotope labeling, particularly with ¹³C, is a powerful strategy in NMR spectroscopy for tracing metabolic pathways and elucidating reaction mechanisms involving tricarboxylic acids. nih.govphysiology.org By introducing ¹³C-labeled substrates, such as [2-¹³C]acetate, into a biological system, the flow of carbon atoms through the tricarboxylic acid (TCA) cycle can be monitored by observing the sequential enrichment of ¹³C in the different carbon positions of cycle intermediates like glutamate (B1630785). ahajournals.org This approach allows for the estimation of metabolic fluxes through the TCA cycle. physiology.orgahajournals.org The analysis of ¹³C-¹³C coupling patterns in the resulting spectra provides detailed information about the connectivity of carbon atoms, offering insights that are not available from radioisotope tracer studies. nih.gov For example, studies on heart metabolism have utilized ¹³C-NMR to analyze the isotope distribution in glutamate, providing a quantitative measure of the relative fluxes through oxidative and anaplerotic pathways of the TCA cycle. physiology.org

Table 1: Selected ¹³C NMR Chemical Shifts for Benzene-1,3,5-tricarboxylic Acid

| Carbon Atom | Chemical Shift (ppm) in (CD₃)₂SO |

| Carboxyl (CO₂H) | 165.8 |

| Aromatic (quat. C) | 132.2 |

| Aromatic (CH) | 125-135 (m+m) |

Data sourced from studies on benzene-1,3,5-tricarboxylic acid. rsc.org Note: Chemical shifts can be concentration-dependent.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides critical information about the functional groups and intermolecular interactions, particularly hydrogen bonding, in tricarboxylic acids. nih.govresearchgate.net

The carboxyl group (-COOH) exhibits characteristic vibrational modes that are sensitive to its environment. libretexts.org The O-H stretching vibration of the carboxylic acid dimer typically appears as a very broad and strong absorption in the FTIR spectrum, spanning from approximately 2500 to 3300 cm⁻¹. libretexts.orgaip.org The C=O stretching vibration of the dimer is observed near 1710 cm⁻¹ in the IR spectrum. libretexts.org In Raman spectra, the C=O stretching band is also a prominent feature. researchgate.net

Hydrogen bonding significantly influences these vibrational frequencies. researchgate.netnih.gov The formation of strong hydrogen bonds, for instance between the carboxylic acid and water molecules in a hydrate (B1144303), can lead to a downshift in the C=O stretching frequency and a broadening of the O-H stretching band. nih.govmdpi.com In-depth analysis of these spectral features, often aided by computational methods like Density Functional Theory (DFT), allows for the detailed characterization of hydrogen bonding networks within the crystal structure. nih.gov For example, studies on trimesic acid (1,3,5-benzenetricarboxylic acid) have utilized FTIR and Raman spectroscopy in conjunction with theoretical calculations to assign vibrational modes and understand the intramolecular hydrogen bonding. nih.govresearchgate.net

Table 2: Characteristic Vibrational Frequencies for Carboxylic Acid Groups

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |

| O-H Stretch (Dimer) | 2500 - 3300 | Broad and strong absorption |

| C=O Stretch (Dimer) | ~1710 | Strong absorption |

| C-O Stretch | 1210 - 1320 | |

| O-H Bend (out-of-plane) | 875 - 960 |

Data compiled from general carboxylic acid spectroscopy resources. libretexts.orgscialert.net

X-ray Crystallography and Powder X-ray Diffraction (PXRD) for Solid-State Structure Determination and Crystal Packing

X-ray crystallography and Powder X-ray Diffraction (PXRD) are the definitive methods for determining the three-dimensional structure of tricarboxylic acids in the solid state. nih.govresearchgate.net Single-crystal X-ray diffraction provides precise atomic coordinates, bond lengths, and bond angles, revealing the exact conformation of the molecule and the intricate details of its crystal packing. rsc.orgrsc.org This technique has been instrumental in characterizing the structures of numerous tricarboxylic acids and their coordination polymers. rsc.orgrsc.orgresearchgate.net

PXRD is a complementary technique that is particularly useful for verifying the phase purity of a crystalline sample and can also be used for structure determination when single crystals are not available. researchgate.netncl.ac.ukacs.org The diffraction pattern of a polycrystalline sample is a fingerprint of its crystal structure. researchgate.net By comparing the experimental PXRD pattern with one simulated from single-crystal X-ray data, the bulk purity of the material can be confirmed. ncl.ac.uk In recent years, advances in computational algorithms have enabled the solving of crystal structures directly from high-quality PXRD data, as demonstrated in the case of cyclohexane-1,3cis,5cis-tricarboxylic acid. researchgate.netiucr.org

These techniques have revealed that tricarboxylic acids often form extensive hydrogen-bonded networks in the solid state, leading to the formation of supramolecular architectures like sheets and frameworks. researchgate.netiucr.org

Table 3: Crystallographic Data for Benzene-1,3,5-tricarboxylic acid–pyridinium-2-olate (1/3)

| Parameter | Value |

| Formula | C₉H₆O₆·3C₅H₅NO |

| Crystal System | Monoclinic |

| Space Group | Cc |

| a (Å) | 14.344 (2) |

| b (Å) | 25.993 (5) |

| c (Å) | 6.7047 (10) |

| β (°) | 117.472 (2) |

| V (ų) | 2217.8 (6) |

| Z | 4 |

Data from the crystallographic study of the title compound. iucr.org

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis (beyond basic identification)

Mass spectrometry (MS) is a highly sensitive technique used for confirming the molecular formula of tricarboxylic acids and for analyzing their fragmentation patterns, which provides valuable structural information. nih.govresearchgate.net Electron ionization (EI) and collision-induced dissociation (CID) are common fragmentation methods used in conjunction with MS. nih.govnih.gov The analysis of fragment ions, particularly those resulting from the cleavage of the carbon backbone and decarboxylation, is crucial for understanding the structure of the molecule. jst.go.jpresearchgate.net

Isotope labeling with ¹³C is also a powerful tool in mass spectrometry for elucidating fragmentation pathways. nih.govjst.go.jp By analyzing the mass shifts in the fragment ions of ¹³C-labeled tricarboxylic acids, the specific carbon atoms lost during fragmentation can be identified. nih.govnih.gov

LC-MS/MS for Metabolite Profiling in Complex Chemical Systems

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier analytical platform for the targeted and untargeted profiling of metabolites, including tricarboxylic acids, in complex biological matrices. nih.govmtoz-biolabs.com This technique combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. mdpi.comnih.gov

In targeted metabolomics, LC-MS/MS is used to quantify a predefined set of metabolites, such as the intermediates of the TCA cycle. nih.govthermofisher.com This approach has been successfully applied to study the metabolic profiles of cancer cells, revealing significant differences in the concentrations of tricarboxylic acid cycle intermediates compared to normal cells. nih.govresearchgate.net The development of robust LC-MS/MS methods, often involving chemical derivatization to improve ionization efficiency and chromatographic separation, is an active area of research. mdpi.com

High-Resolution Mass Spectrometry for Isotopic Tracing

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique for stable isotope tracing studies, which are instrumental in elucidating metabolic pathways and quantifying metabolic fluxes. nih.govmdpi.com In the context of tricarboxylic acids, which are central intermediates in cellular metabolism (e.g., the Tricarboxylic Acid (TCA) cycle), HRMS enables researchers to track the journey of atoms from an isotopically labeled substrate (like ¹³C-labeled glucose or glutamine) into these molecules. mdpi.comnih.gov This provides detailed insights into the activity of enzymes and the dynamic movement of carbon atoms through the metabolic network. nih.govresearchgate.net

The methodology involves introducing a stable isotope tracer into a biological system, such as cultured cells or perfused organs. nih.govnih.gov As the labeled substrate is metabolized, the heavy isotopes are incorporated into downstream metabolites, including tricarboxylic acids like citric acid and α-ketoglutarate. researchgate.netmdpi.com HRMS instruments, such as the Q Exactive™ HF hybrid quadrupole-Orbitrap, can then distinguish between the unlabeled (e.g., ¹²C) and labeled (¹³C) versions of these compounds based on their precise mass-to-charge ratios. mdpi.com The high resolution, often up to 240,000, allows for the clear separation of different mass isotopologues (molecules that differ only in their isotopic composition), providing a detailed distribution of the label. mdpi.com

Direct infusion–high-resolution mass spectrometry (DI-HRMS) has emerged as a rapid method for determining metabolic fluxes. mdpi.comresearchgate.net This technique can be used to analyze ¹³C and/or ¹⁵N-labeled glycolytic and TCA cycle intermediates, offering a snapshot of metabolic activity. mdpi.com For instance, studies have used [U-¹³C₆]d-glucose to investigate the metabolism of bacteria or ¹³C₅-glutamine to trace its path through the TCA cycle in cultured cells. nih.govresearchgate.net The resulting mass isotopomer distributions (MIDs) reveal the relative contributions of different substrates to the tricarboxylic acid pool and can highlight alterations in metabolic pathways due to genetic changes or disease states. mdpi.commdpi.com

Below is a table summarizing research findings from various isotopic tracing studies involving tricarboxylic acids.

| Labeled Substrate | Tricarboxylic Acid Studied | Analytical Technique | Key Findings |

| [U-¹³C₆]d-glucose | Tricarboxylic acid (TCA) metabolites | GC-QTOF MS | High-resolution GC-QTOF MS is effective for stable isotope tracing studies of TCA metabolites. nih.gov |

| ¹³C₅ Glutamine | TCA cycle intermediates | DI-HRMS | Traced both oxidative and reductive carboxylation pathways of glutamine metabolism. researchgate.net |

| [¹³C₂,²H₃]acetate | Acetyl-CoA / Citrate (B86180) | Mass Spectrometry | Developed an isotopic technique to assess mitochondrial acetyl-CoA turnover, which is approximately equivalent to citric acid flux. nih.gov |

| ¹³C-labeled bread (starch and gluten) | Citrate, Glutamate | GC-MS | Successfully traced metabolism from food sources down to TCA cycle intermediates in human plasma, detecting enrichments below 1%. mdpi.com |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species (e.g., Metal Complexes of Tricarboxylic Acids)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific spectroscopic method for studying materials that contain unpaired electrons. wisc.eduwikipedia.org This makes it an invaluable tool for characterizing paramagnetic species, such as organic radicals and, notably, transition metal complexes. wikipedia.orgresearchgate.net In the study of tricarboxylic acids, EPR is particularly useful for investigating their interactions with paramagnetic metal ions, providing detailed information on the electronic structure, coordination environment, and magnetic properties of the resulting complexes. wikipedia.orgunito.it

Research has employed EPR to investigate the speciation of vanadyl (VO²⁺) complexes with various tricarboxylic acids, including citric acid, D(+)-threo-isocitric acid, and the isomers cis- and trans-aconitic acid. unito.it In aqueous solutions, the formation of different complex species is dependent on factors like pH and the metal-to-ligand ratio. esr.hu EPR spectra of these systems are often a weighted sum of the individual spectra from all paramagnetic species present in the solution. esr.hu By analyzing these complex spectra, researchers can identify the different coordination species formed. unito.it

For example, EPR studies of vanadyl complexes with hydroxy-tricarboxylic acids like citric and isocitric acid have revealed the formation of stable dimeric species (M₂L₂H₋ᵣ). unito.it The EPR investigation of these dimeric complexes indicates a magnetic interaction between the metal centers, which supports the hypothesis of an alcoholate-bridged dinuclear structure. unito.it Furthermore, EPR analysis can discern subtle differences between isomers; complexes with cis-aconitic acid, for instance, show higher formation constants than those with trans-aconitic acid, as the cis-isomer's carboxylate positioning is more favorable for simultaneous metal coordination. unito.it

The table below details findings from EPR studies on metal-tricarboxylic acid complexes.

| Tricarboxylic Acid Ligand | Metal Ion | Key Findings from EPR Spectroscopy |

| Citric Acid, D(+)-threo-isocitric Acid | Vanadyl (VO²⁺) | Revealed the formation of stable dimeric complexes with magnetic interaction, suggesting an alcoholate-bridged structure. unito.it |

| cis-Aconitic Acid | Vanadyl (VO²⁺) | Forms complexes with higher formation constants compared to the trans isomer; the M₂LH₋₁ species reached a formation percentage of 18% at pH 4.1. unito.it |

| trans-Aconitic Acid | Vanadyl (VO²⁺) | Forms complexes with lower stability compared to the cis isomer; the M₂LH₋₁ species reached a formation percentage of 11% at pH 4.1. unito.it |

Electron Microscopy (e.g., FESEM) for Morphological Characterization of Materials Incorporating Tricarboxylic Acids

Electron microscopy, particularly Field Emission Scanning Electron Microscopy (FESEM), is a crucial technique for characterizing the surface topography and morphology of materials at the micro- and nanoscale. kyushu-u.ac.jp This method is widely applied to study materials that incorporate tricarboxylic acids as building blocks or modifying agents, such as metal-organic frameworks (MOFs), hydrogels, and composite films. nih.govnih.govmdpi.com FESEM images provide direct visual evidence of the size, shape, and assembly of these structures, which are critical to their function. researchgate.netunisa.it

A significant application is in the characterization of MOFs, which are porous, crystalline materials constructed from metal ions linked by organic ligands. nih.govplos.org Tricarboxylic acids like benzene-1,3,5-tricarboxylic acid (H₃BTC or trimesic acid) are common ligands. plos.org FESEM studies reveal that the morphology of these MOFs can be tuned by changing the metal ion. For example, when trimesic acid is combined with different metals, distinct structures are formed: Zn-BTC exhibits interwoven rod-shaped objects, Cu-BTC has a highly crystalline, porous, honeycomb structure, and Fe-BTC forms square, flake-shaped particles. nih.govplos.org Time-dependent FESEM studies on trimesic acid itself have shown its morphological evolution from block-shaped structures to hollow hexagonal tubes, correlating the external morphology with the underlying crystal structure. acs.org

FESEM is also used to investigate two-component hydrogels formed between triamines (like melamine) and symmetric tricarboxylic acids (like 1,3,5-benzenetricarboxylic acid and 1,3,5-tris(4-carboxyphenyl)benzene). nih.gov The resulting microstructures, visualized by FESEM, show dramatic changes based on the components used. Observed morphologies include tubular structures with diameters over 1 µm and fibrous networks with widths of 100–200 nm. nih.gov In other research, FESEM has been used to confirm the homogeneous surface of composite films made from arabinogalactan (B145846) modified with citric acid, which is a result of effective cross-linking. mdpi.com

The following table summarizes morphological characteristics of various materials incorporating tricarboxylic acids, as determined by FESEM.

| Tricarboxylic Acid | Material Type | Metal/Other Component | Morphological Characteristics Observed by FESEM |

| Benzene-1,3,5-tricarboxylic acid (Trimesic Acid) | Metal-Organic Framework (MOF) | Zinc (Zn) | Interwoven rod-shaped objects. plos.org |

| Benzene-1,3,5-tricarboxylic acid (Trimesic Acid) | Metal-Organic Framework (MOF) | Copper (Cu) | Highly crystalline, porous, honeycomb structure. plos.org |

| Benzene-1,3,5-tricarboxylic acid (Trimesic Acid) | Metal-Organic Framework (MOF) | Iron (Fe) | Square flake-shaped particles. plos.org |

| 1,3,5-Tris(4-carboxyphenyl)benzene (TPCA) | Hydrogel | Melem (MEM) | Tubular morphology with a diameter >1 µm. nih.gov |

| 1,3,5-Tris(4-carboxyphenyl)benzene (TPCA) | Hydrogel | Melamine (MM) | Fibrous network structure with a width of 100–200 nm. nih.gov |

| Trimesic Acid | Hydrogen-Bonded Organic Framework | None | Hollow hexagonal tubes. acs.org |

| Citric Acid | Composite Film | Arabinogalactan | Homogeneous film surface. mdpi.com |

Computational Chemistry and Theoretical Studies of Tricarboxylic Acids

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to examine the electronic structure and reactivity of tricarboxylic acids. These first-principles methods allow for the detailed investigation of fundamental chemical properties that govern their biological function.

DFT has been successfully employed to predict the acid-base properties of polyprotic acids, including tricarboxylic acids like citric acid. The calculation of pKa values is crucial for understanding the ionization state of these molecules under physiological conditions, which in turn dictates their interaction with enzymes and other biological molecules. Theoretical protocols based on DFT, combined with continuum solvation models, have been developed to compute the dissociation constants of carboxylic acids acs.orgacs.orgnih.gov. For dicarboxylic acids, it has been shown that including explicit solvent molecules in the calculations significantly improves the accuracy of pKa predictions compared to purely implicit solvation models acs.org. These approaches can be extended to tricarboxylic acids to understand the sequential deprotonation of their three carboxylic acid groups.

Furthermore, DFT calculations are instrumental in elucidating reaction mechanisms by identifying and characterizing reaction intermediates and transition states. For instance, in studies of enzymatic reactions involving tricarboxylic acid cycle intermediates, quantum chemical methods can map out the energy landscape of the reaction, providing insights into the catalytic process nih.govarturorobertazzi.it. These calculations can reveal the structures and relative energies of transient species that are often difficult to observe experimentally.

Table 5.1: Calculated vs. Experimental pKa Values for Dicarboxylic Acids Using a Mixed Discrete-Continuum Solvation Model

| Dicarboxylic Acid | pKa | Experimental Value | Calculated Value (M06-2X) |

| Oxalic Acid | 1 | 1.27 | 1.3 |

| 2 | 4.27 | 4.3 | |

| Malonic Acid | 1 | 2.86 | 2.8 |

| 2 | 5.70 | 5.8 | |

| Adipic Acid | 1 | 4.41 | 4.5 |

| 2 | 5.41 | 5.5 |

This table is generated based on data from reference acs.org and demonstrates the accuracy of DFT-based methods in predicting the acid dissociation constants of related dicarboxylic acids.

Quantum chemical methods are also highly effective in predicting spectroscopic parameters, which can aid in the interpretation of experimental data. The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts using DFT, often employing the Gauge-Including Atomic Orbital (GIAO) method, has become a standard tool for structure elucidation nih.govnih.govyoutube.commdpi.comnih.govmit.edu. For molecules like citric acid, DFT calculations can help assign the complex 1H and 13C NMR spectra and understand how factors like pH and metal ion chelation affect the chemical shifts acs.org.

Similarly, the calculation of vibrational frequencies using DFT provides valuable information about the infrared (IR) and Raman spectra of tricarboxylic acids. These calculations can aid in the assignment of vibrational modes and provide insights into the strength of intra- and intermolecular hydrogen bonds nih.govresearchgate.netacs.orgresearchgate.netreadthedocs.ioaps.orguzh.chcore.ac.uk. The correlation between calculated C=O stretching frequencies and pKa values in carboxylic acids has been investigated, demonstrating the predictive power of these computational methods nih.govacs.org.

Table 5.2: Comparison of Experimental and DFT-Calculated 13C NMR Chemical Shifts (ppm) for Citric Acid

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |

| C1, C5 (Carboxyl) | 177.5 | 177.5 |

| C3 (Methylene) | 45.6 | 45.6 |

| C2, C4 (Methylene) | 45.6 | - |

| C6 (Quaternary) | 74.0 | - |

This table is based on data from reference researchgate.net and showcases the agreement between experimental and calculated NMR chemical shifts for citric acid.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics simulations provide a computational microscope to observe the dynamic behavior of tricarboxylic acids over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape and intermolecular interactions of these molecules in various environments.

A fascinating application of MD simulations in the context of tricarboxylic acids is the study of substrate channeling in the tricarboxylic acid (TCA) cycle. Substrate channeling is the process where intermediates are transferred directly from one enzyme to the next in a metabolic pathway without equilibrating with the bulk solvent. MD simulations have been instrumental in revealing the role of electrostatic interactions in guiding charged intermediates, such as tricarboxylic acids, between the active sites of sequential enzymes. This phenomenon, known as electrostatic channeling, enhances the efficiency of the metabolic pathway.

The behavior of tricarboxylic acids in solution is critically influenced by their interactions with solvent molecules, primarily water. MD simulations can provide a detailed picture of the solvation shell around a tricarboxylic acid, revealing the number and orientation of water molecules and the nature of hydrogen bonding interactions nih.govprinceton.eduaip.org. Understanding solvation is essential for accurately predicting properties such as solubility, acidity, and conformational preferences princeton.edu. Ab initio molecular dynamics (AIMD) simulations, which combine MD with quantum mechanical calculations for the forces, can provide a particularly accurate description of the condensed-phase behavior of carboxylic acids acs.orgnih.gov.

MD simulations have been used to study the conformational preferences of tricarboxylic acid derivatives. For example, a study on 1,3,5-tris(carboxymethoxy) benzene (B151609), a tricarboxylic acid derivative, identified four possible conformations on a gold surface and described their dynamic behavior aip.orgaip.org. Such studies are crucial for understanding how these molecules self-assemble and interact with surfaces.

Computational Exploration of Chemical Structure Space for Novel Tricarboxylic Acid Designs

Computational methods are increasingly being used not only to study existing molecules but also to design new ones with desired properties. The exploration of chemical structure space allows for the in silico design of novel tricarboxylic acids with potential applications in medicine and biotechnology.

Computational platforms that combine analyses of cell permeability and aqueous solubility can guide the design of new chemical probes for the TCA cycle nih.govnih.gov. By systematically modifying the structure of known TCA cycle intermediates and calculating their properties, researchers can identify promising candidates for synthesis and experimental testing nih.govnih.gov. For example, computational analyses have been used to develop 13C-labeled chemical probes to study the TCA cycle using hyperpolarized 13C magnetic resonance spectroscopy nih.govnih.gov.

Furthermore, computational methods can be used to explore the vast chemical space of possible tricarboxylic acids beyond those found in nature. An exhaustive structure generation method has been used to explore the chemical "space" of the reverse tricarboxylic acid (rTCA) cycle's intermediates, revealing that the potential chemical diversity is much larger than previously thought nih.gov. This computational exploration can inspire the design of novel metabolic pathways and bio-inspired catalysts. In silico approaches, including virtual screening and molecular dynamics simulations, are also employed to identify and design novel carboxylic acid-containing drug candidates researchgate.net.

Theoretical Studies on Reaction Mechanisms and Catalytic Pathways Involving Tricarboxylic Acids

Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions, offering insights into transient structures and energetic landscapes that are often difficult to probe experimentally. Theoretical studies on tricarboxylic acids, such as citric acid, isocitrate, and aconitic acid, have focused on elucidating their reaction mechanisms in various contexts, from atmospheric chemistry to industrial catalysis. These investigations primarily employ quantum chemical methods, such as Density Functional Theory (DFT), to map out potential energy surfaces, identify transition states, and calculate reaction energetics.

One area of significant theoretical investigation is the role of citric acid in atmospheric new particle formation. Computational studies have explored how citric acid participates in the nucleation of sulfuric acid-base-water clusters. nih.gov These studies utilize DFT methods, such as the M06-2X functional with the 6-311+G(2d, p) basis set, to optimize the geometries of molecular clusters and calculate their thermodynamic properties, including Gibbs free energy. researchgate.netcopernicus.org The findings indicate that the three carboxyl groups and one hydroxyl group of citric acid can act as both hydrogen bond donors and acceptors, allowing it to stabilize clusters containing sulfuric acid, ammonia, and dimethylamine. researchgate.netcopernicus.org This interaction lowers the nucleation barrier, making the formation of these clusters energetically favorable. researchgate.netcopernicus.org

The tables below present calculated Gibbs free energy changes for the addition of a single citric acid molecule to various atmospheric clusters, demonstrating the stabilizing effect of the tricarboxylic acid.

Table 1: Calculated Gibbs Free Energy of Reaction (ΔG) for the Addition of Citric Acid (CA) to Sulfuric Acid-Ammonia-Water Clusters Calculations performed at the M06-2X/6-311+G(2d, p) level of theory.